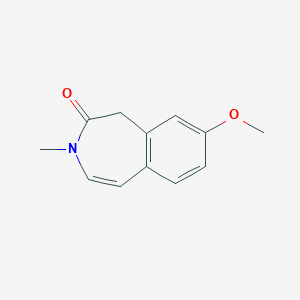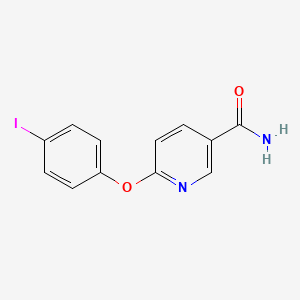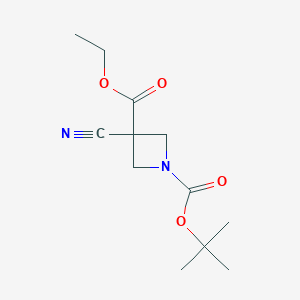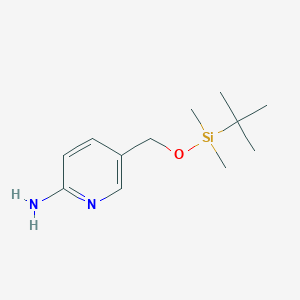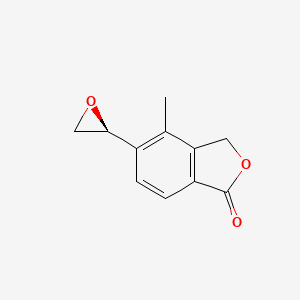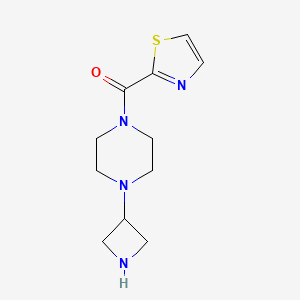
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
概要
説明
4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone, also known as 4-APT, is a novel and versatile molecule that has been studied for its various uses in the laboratory and in scientific research. It is a heterocyclic compound composed of a piperazine ring and a thiazole ring, and is a derivative of the more commonly known piperazine. 4-APT has been found to have a variety of applications, including use in the synthesis of organic compounds, as a catalyst in organic reactions, and as a fluorescent probe for biological imaging.
科学的研究の応用
-
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
-
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles
- Scientific Field : Medicinal Chemistry
- Application : These compounds were synthesized in an effort to prepare novel atypical antipsychotic agents .
- Methods of Application : The compounds were designed, synthesized, and characterized by spectral data (IR, 1 H NMR, and MS). The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex .
- Results or Outcomes : It was observed that none of the new chemical entities exhibited catalepsy and 12d, 11f, and 10a were found to be the most active compounds with 5-HT2A/D2 ratio of 1.23077, 1.14286, and 1.12857, respectively .
-
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives
- Scientific Field : Medicinal Chemistry
- Application : These compounds were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its use are not specified in the source .
-
N-(4-(Morpholine-4-Carbonyl)thiazol-2-yl)-2-piperazin-1-yl Acetamide Hydrochloride
- Scientific Field : Medicinal Chemistry
- Application : The synthesized compounds have been evaluated for their in-vitro antibacterial, antifungal, and antioxidant activities .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : Compounds have revealed comparable antibacterial activity by displaying similar MIC values as the reference standard used .
-
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives
- 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
特性
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-11(10-13-1-6-17-10)15-4-2-14(3-5-15)9-7-12-8-9/h1,6,9,12H,2-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJMMLYFIUGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C(=O)C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


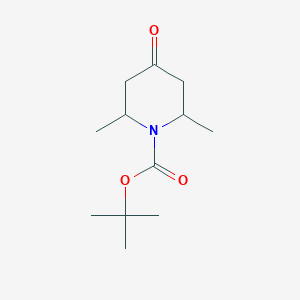
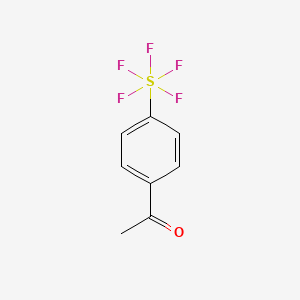
![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)

![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)
